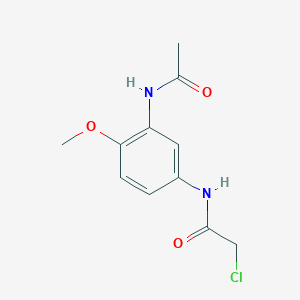
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a methoxy group, and a chloroacetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide typically involves the reaction of 3-amino-4-methoxyacetophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-amino-4-methoxyacetophenone, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: The 3-amino-4-methoxyacetophenone is dissolved in the solvent, and triethylamine is added to the solution. Chloroacetyl chloride is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetylamino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of oximes, nitro compounds, or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines, alcohols, or hydrocarbons.
科学研究应用
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of bioactive compounds and drug candidates.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It is also used in the formulation of coatings, adhesives, and sealants.
作用机制
The mechanism of action of N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity. This can lead to the disruption of metabolic pathways and cellular processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors, altering their signaling pathways. This can affect cellular responses such as proliferation, differentiation, and apoptosis.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can damage cellular components and induce cell death. This mechanism is often explored in the context of anticancer research.
相似化合物的比较
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide can be compared with other similar compounds to highlight its uniqueness:
N-(3-Acetylamino-4-methoxy-phenyl)-2-bromo-acetamide: Similar structure but with a bromo group instead of a chloro group. The bromo derivative may exhibit different reactivity and biological activity.
N-(3-Acetylamino-4-methoxy-phenyl)-2-thio-acetamide: Contains a thio group instead of a chloro group. The thio derivative may have distinct chemical properties and applications.
N-(3-Acetylamino-4-methoxy-phenyl)-2-furamide: Features a furan ring instead of a chloroacetamide moiety. The furan derivative may possess unique biological activities and uses.
属性
分子式 |
C11H13ClN2O3 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
N-(3-acetamido-4-methoxyphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C11H13ClN2O3/c1-7(15)13-9-5-8(14-11(16)6-12)3-4-10(9)17-2/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
InChI 键 |
FPDZZMHUPHPBHU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


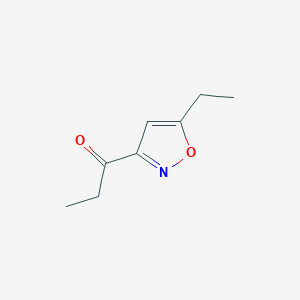
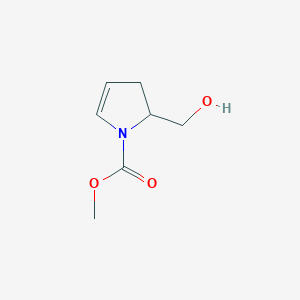
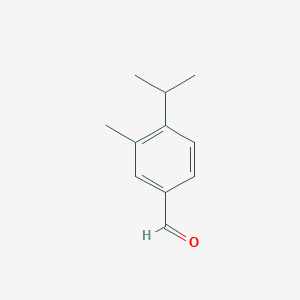
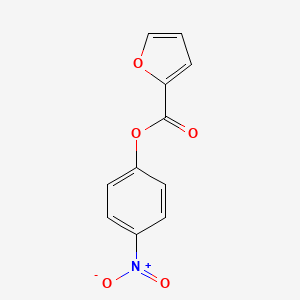
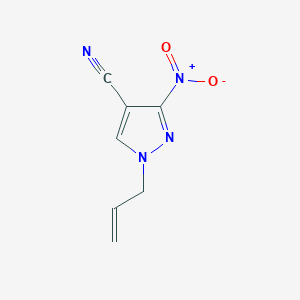
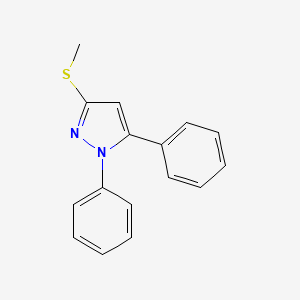
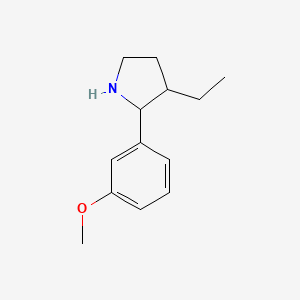
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
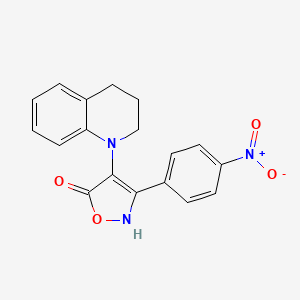
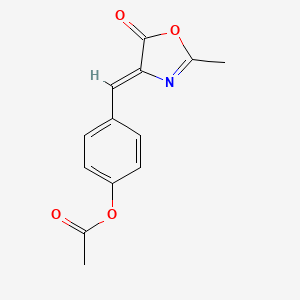
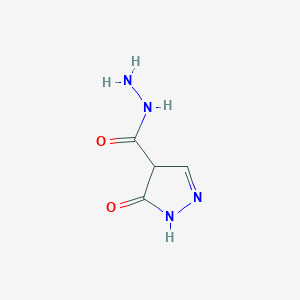
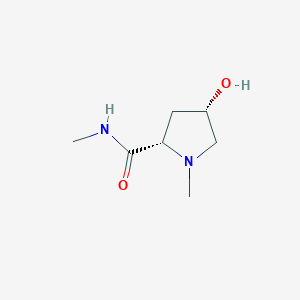
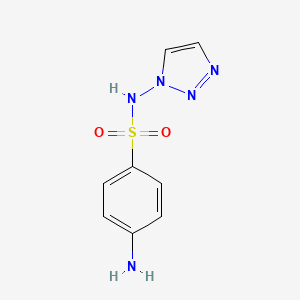
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)
